1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1,2,4-triazole ring
Preparation Methods
The synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl Halide: The starting material, 3-(trifluoromethyl)benzyl alcohol, is converted to 3-(trifluoromethyl)benzyl bromide using a halogenating agent such as phosphorus tribromide (PBr3).
Nucleophilic Substitution: The benzyl bromide is then reacted with sodium azide (NaN3) to form 3-(trifluoromethyl)benzyl azide.
Cyclization: The azide undergoes a cyclization reaction with hydrazine hydrate (N2H4·H2O) to form the 1,2,4-triazole ring, yielding the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triazole ring to a more saturated form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In materials science, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole: Similar structure but with the trifluoromethyl group in the para position, which can influence its reactivity and biological activity.
1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the benzyl group, which can affect its overall properties and applications.
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
115201-44-0 |
---|---|
Molecular Formula |
C10H8F3N3 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-3-1-2-8(4-9)5-16-7-14-6-15-16/h1-4,6-7H,5H2 |
InChI Key |
JHXSGWNCHWZAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.